![molecular formula C7H15ClN4 B1377158 1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride CAS No. 1423034-03-0](/img/structure/B1377158.png)
1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Overview
Description
1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C7H15ClN4 and its molecular weight is 190.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis
Biochemical Properties
1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on binding affinities and structural compatibility, leading to either inhibition or activation of the target molecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival. Additionally, this compound affects cellular metabolism by inhibiting key enzymes, thereby disrupting normal metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation. At high doses, it may cause toxic or adverse effects, including liver and kidney damage. Understanding the dosage effects of this compound is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of biomolecules. For instance, this compound has been shown to inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair. Additionally, this compound can modulate metabolic flux by altering the activity of key enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells are influenced by its interactions with binding proteins and other biomolecules .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound has been observed to localize in the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression .
Biological Activity
1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride (CAS No. 61336969) is a triazole derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a triazole ring which is known for its diverse biological properties, including antimicrobial, antifungal, and anticancer activities. This article aims to summarize the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H14N4Cl, with a molecular weight of approximately 190.68 g/mol. The compound features a triazole ring that contributes to its biological activity.
Structural Information
Property | Value |
---|---|
Molecular Formula | C7H14N4Cl |
Molecular Weight | 190.68 g/mol |
IUPAC Name | 1-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine hydrochloride |
SMILES | CC(C)C1=NNC(=N1)C(C)N.Cl |
Appearance | Powder |
Antifungal Properties
Triazoles are widely recognized for their antifungal activity due to their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol synthesis. This mechanism disrupts fungal cell membrane integrity. The specific antifungal activity of the compound remains to be fully elucidated through targeted studies.
Anticancer Potential
The anticancer potential of triazole derivatives is well-documented in literature. Compounds containing the triazole moiety have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain triazole derivatives exhibit IC50 values in the micromolar range against breast and colon cancer cell lines . While direct studies on this specific compound are lacking, its structural similarities to other active triazoles suggest potential anticancer activity.
Case Studies and Research Findings
While comprehensive case studies specifically focusing on this compound are sparse, related compounds have been investigated for their biological activities:
- Triazole Derivatives in Cancer Treatment : A study highlighted the effectiveness of various triazole derivatives against cancer cells, with some exhibiting IC50 values as low as 6.2 µM against HCT116 colon carcinoma cells .
- Antimicrobial Screening : Research on similar triazole compounds has revealed broad-spectrum antimicrobial activity, indicating that modifications in the triazole structure can enhance efficacy against specific pathogens .
Scientific Research Applications
Structural Information
- Molecular Formula : C7H14N4
- Molecular Weight : 154.21 g/mol
- SMILES : CC(C)C1=NNC(=N1)C(C)N
- InChIKey : DRBNIMQCGWBAAI-UHFFFAOYSA-N
Antifungal Properties
Triazole compounds are widely recognized for their antifungal properties. The presence of the triazole ring in 1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride suggests that it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This mechanism is similar to other triazole antifungals like fluconazole and itraconazole, which have been extensively studied for their efficacy against various fungal infections.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. The specific structure of this compound may enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents.
Potential as a Therapeutic Agent
The unique structural features of this compound position it as a potential therapeutic agent in various diseases. Its ability to modulate biological pathways could be explored further in drug development.
Properties
IUPAC Name |
1-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.ClH/c1-4(2)6-9-7(5(3)8)11-10-6;/h4-5H,8H2,1-3H3,(H,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIQHNKHIPANPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=N1)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423034-03-0 | |
Record name | 1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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